1-Chlorobutane-d9

Beschreibung

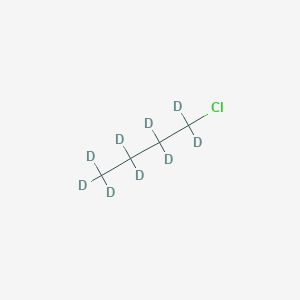

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-1,1,2,2,3,3,4,4,4-nonadeuteriobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWCMGCRMGJXDK-YNSOAAEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745791 |

Source

|

| Record name | 1-Chloro(~2~H_9_)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175540-76-8 |

Source

|

| Record name | 1-Chloro(~2~H_9_)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175540-76-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chlorobutane-d9: Properties, Synthesis, and Applications in Scientific Research

This guide provides a comprehensive technical overview of 1-Chlorobutane-d9 (deuterated n-butyl chloride), a stable isotope-labeled compound increasingly utilized in advanced scientific research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, spectroscopic analysis, and critical applications of this important analytical tool.

Introduction: The Significance of Deuterium Labeling

In the landscape of modern analytical and pharmaceutical science, stable isotope-labeled compounds are indispensable. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium (²H or D), offers a subtle yet powerful modification to a molecule's properties. This alteration, while minimally impacting the compound's chemical reactivity and biological activity, provides a distinct mass shift that is readily detectable by mass spectrometry. This fundamental principle underpins the utility of deuterated compounds as internal standards for highly accurate and precise quantification in complex biological matrices.[1][2] Furthermore, the kinetic isotope effect observed in reactions involving the cleavage of a carbon-deuterium bond versus a carbon-hydrogen bond provides a valuable tool for elucidating reaction mechanisms.[3]

1-Chlorobutane-d9, with the chemical formula CD₃(CD₂)₃Cl, is the fully deuterated analog of 1-chlorobutane. Its primary application lies in its use as an internal standard for the quantification of 1-chlorobutane and related volatile organic compounds in various analytical methodologies, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Physicochemical Properties and Specifications

The physical and chemical properties of 1-Chlorobutane-d9 are largely similar to its non-deuterated counterpart, with the notable exception of its increased molecular weight. This mass difference is the cornerstone of its utility in analytical applications.

Below is a table summarizing the key physicochemical properties and typical product specifications for 1-Chlorobutane-d9.

| Property | Specification |

| Chemical Formula | C₄D₉Cl |

| Molecular Weight | 101.62 g/mol |

| CAS Number | 175540-76-8 |

| Appearance | Colorless liquid |

| Boiling Point | 77-78 °C |

| Melting Point | -123 °C |

| Density | 0.971 g/mL at 25 °C |

| Isotopic Purity | Typically ≥98 atom % D |

| Chemical Purity | Typically ≥99% (GC) |

Synthesis and Purification of 1-Chlorobutane-d9

The synthesis of 1-Chlorobutane-d9 generally mirrors the established methods for the preparation of 1-chlorobutane, with the critical difference being the use of a deuterated starting material.[4][5][6] The most common synthetic route involves the nucleophilic substitution of the hydroxyl group in deuterated n-butanol (n-butanol-d9 or a specifically labeled variant) with a chloride ion.

A typical laboratory-scale synthesis can be achieved through the reaction of n-butanol-d10 with a chlorinating agent such as thionyl chloride (SOCl₂) or by treating it with concentrated hydrochloric acid in the presence of a catalyst like zinc chloride.[5]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 1-Chlorobutane-d9 from n-butanol-d10.

Caption: Generalized workflow for the synthesis of 1-Chlorobutane-d9.

Step-by-Step Synthesis Protocol (Conceptual)

-

Reaction Setup: To a flask equipped with a reflux condenser and a dropping funnel, add n-butanol-d10.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride to the n-butanol-d10 while maintaining a controlled temperature. The reaction is typically exothermic.

-

Reflux: Heat the reaction mixture to reflux for a specified period to ensure the completion of the reaction.

-

Quenching and Extraction: After cooling, the reaction mixture is carefully poured into ice-water to quench any unreacted thionyl chloride. The organic layer containing the 1-Chlorobutane-d9 is then separated.

-

Washing: The organic layer is washed sequentially with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by water.

-

Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or calcium chloride.

-

Purification: The final product is purified by fractional distillation to yield high-purity 1-Chlorobutane-d9.

Spectroscopic Analysis and Characterization

The structural confirmation and purity assessment of 1-Chlorobutane-d9 are typically performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 1-Chlorobutane-d9 are markedly different from those of its non-deuterated analog due to the presence of deuterium.

-

¹H NMR: The proton NMR spectrum of 1-Chlorobutane-d9 will show a significant reduction or complete absence of signals in the regions where protons are typically observed for 1-chlorobutane (approximately 0.9 to 3.5 ppm).[7][8] Any residual signals in these regions would correspond to the small percentage of non-deuterated species present, allowing for the calculation of isotopic purity.

-

¹³C NMR: In the carbon-13 NMR spectrum, the signals for the carbon atoms directly bonded to deuterium will appear as multiplets (typically triplets for -CD₂- groups and septets for -CD₃ groups) due to spin-spin coupling with deuterium (I=1). These signals will also be slightly upfield compared to their non-deuterated counterparts. The C-Cl carbon signal will be a triplet at approximately 45 ppm. The other deuterated carbon signals will appear as triplets at roughly 34, 20, and 13 ppm.[9]

-

²H NMR: The deuterium NMR spectrum will show signals corresponding to the different deuterium environments in the molecule, providing a direct confirmation of the deuteration pattern.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the incorporation of deuterium and determining the isotopic distribution.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum of 1-Chlorobutane-d9 will exhibit a molecular ion peak (M⁺) that is 9 mass units higher than that of 1-chlorobutane. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 101 (for C₄D₉³⁵Cl) and m/z 103 (for C₄D₉³⁷Cl).[10]

-

Fragmentation Pattern: The fragmentation pattern will also be shifted by the incorporated deuterium atoms. For instance, the loss of a chlorine atom will result in a fragment ion at m/z 66 ([C₄D₉]⁺), compared to m/z 57 for the non-deuterated analog.[10]

The following diagram illustrates the key mass spectral features of 1-Chlorobutane-d9.

Caption: Key mass spectral features of 1-Chlorobutane-d9.

Applications in Research and Drug Development

The primary utility of 1-Chlorobutane-d9 stems from its properties as a stable isotope-labeled internal standard.

Internal Standard for Quantitative Analysis

In quantitative analytical methods, such as GC-MS and LC-MS, an internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be clearly distinguishable by the detector. 1-Chlorobutane-d9 serves as an excellent internal standard for the quantification of 1-chlorobutane because:

-

It co-elutes with 1-chlorobutane under typical chromatographic conditions.

-

It exhibits similar extraction efficiency and ionization response.

-

Its distinct mass allows for its selective detection and quantification alongside the non-deuterated analyte.

This application is particularly relevant in environmental monitoring, industrial hygiene, and toxicology studies where the accurate measurement of volatile organic compounds is required.

Mechanistic Studies

The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of chemical reactions. By comparing the rate of a reaction using a deuterated substrate with that of a non-deuterated substrate, insights into the rate-determining step and the nature of the transition state can be gained. For instance, in studies of the dehydrochlorination of 1-chlorobutane, using 1-Chlorobutane-d9 could help determine the extent to which C-H (or C-D) bond cleavage is involved in the rate-limiting step.[11]

Drug Metabolism and Pharmacokinetic (DMPK) Studies

In the broader context of drug development, deuterated compounds are widely used in DMPK studies.[12] While 1-Chlorobutane-d9 itself is not a therapeutic agent, its use as a building block in the synthesis of more complex deuterated molecules is a potential application. Deuteration at specific sites in a drug molecule can alter its metabolic profile, potentially leading to improved pharmacokinetic properties.[13]

Safety and Handling

1-Chlorobutane-d9 should be handled with the same precautions as its non-deuterated counterpart. It is a highly flammable liquid and vapor.

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

1-Chlorobutane-d9 is a valuable tool for the modern research scientist. Its well-defined chemical and physical properties, combined with its distinct mass signature, make it an ideal internal standard for the accurate and precise quantification of 1-chlorobutane. Furthermore, its potential use in mechanistic studies highlights its versatility. As analytical techniques continue to advance in sensitivity and specificity, the demand for high-purity stable isotope-labeled compounds like 1-Chlorobutane-d9 is expected to grow, further enabling scientific discovery and innovation.

References

-

Future Analyst X. (n.d.). The Chemistry of 1-Chlorobutane: From Synthesis to Safe Handling. Retrieved from [Link]

-

OECD Existing Chemicals Database. (1997). 1-CHLOROBUTANE CAS N°: 109-69-3. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 1-Chlorobutane | C4H9Cl | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

GTFCh (Gesellschaft für Toxikologische und Forensische Chemie). (n.d.). Systematic evaluation of 1-chlorobutane for liquid-liquid extraction of drugs. Retrieved from [Link]

-

Unknown. (n.d.). Chlorination of 1-chlorobutane. Retrieved from [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

- Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132.

-

Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of 1-chlorobutane. Retrieved from [https://www.docbrown.info/page06/molecule_spectroscopy/specindexalkanes.htm#1-chlorobutane C-13 NMR]([Link] C-13 NMR)

- Google Patents. (n.d.). CN112707789A - Process for preparing 1-chlorobutane.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification. Retrieved from [Link]

-

Unknown. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

- Tundo, P., Aricò, F., & Gauthreaux, J. (2012). Continuous-flow, gas phase synthesis of 1-chlorobutane (1-bromobutane) from 1-butanol and aqueous HCl (HBr) over silica-supported quaternary phosphonium salt. Green Chemistry, 14(3), 639-644.

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Rototec-Spintec. (n.d.). TECH NOTE: 22-004 - The Appearance of Solvent and Water Signals in 1H- and 13C-NMR Spectra. Retrieved from [Link]

- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 471–486.

-

Bedilo, A. F., & Klabunde, K. J. (2018). Dehydrochlorination of 1-Chlorobutane Over Nanocrystalline MgO: The Role of Electron-Acceptor Sites. ResearchGate. Retrieved from [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). The C-13 NMR spectrum of 1-chlorobutane. Retrieved from [https://www.docbrown.info/page06/molecule_spectroscopy/specindexalkanes.htm#1-chlorobutane C-13 NMR]([Link] C-13 NMR)

-

MDPI. (1989). Analysis of Primary Liquid Chromatography Mass Spectrometry Data by Neural Networks for Plant Samples Classification. Retrieved from [Link]

- Lourette, N., Smallwood, H., Wu, S., Robinson, E. W., Squier, T. C., Smith, R. D., & Pasa-Tolić, L. (2010). A top-down LC-FTICR MS-based strategy for characterizing oxidized calmodulin in activated macrophages. Journal of the American Society for Mass Spectrometry, 21(6), 930–939.

Sources

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Chlorobutane synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. CN112707789A - Process for preparing 1-chlorobutane - Google Patents [patents.google.com]

- 7. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 1-Chlorobutane(109-69-3) 1H NMR [m.chemicalbook.com]

- 9. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 1-Chlorobutane-d9

An In-depth Technical Guide to the Physical Properties of 1-Chlorobutane-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorobutane-d9, the deuterated analogue of 1-chlorobutane, is a compound of significant interest in the fields of pharmaceutical research and development. The substitution of hydrogen atoms with their heavier isotope, deuterium, imparts unique physicochemical properties that are leveraged in a variety of applications. This guide provides a comprehensive overview of the physical properties of 1-Chlorobutane-d9, detailed experimental protocols for their characterization, and insights into its applications, particularly in the context of drug discovery and development. The rationale behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Molecular and Isotopic Identity

1-Chlorobutane-d9 is a saturated alkyl halide where all nine hydrogen atoms on the butyl chain have been replaced by deuterium atoms. This isotopic substitution is the defining feature of the molecule and is responsible for the differences in its physical and chemical properties compared to its non-deuterated counterpart.

-

Chemical Formula: CD₃(CD₂)₂CD₂Cl

-

IUPAC Name: 1-chloro-1,1,2,2,3,3,4,4,4-nonadeuteriobutane[1]

-

CAS Number: 175540-76-8[1]

-

Synonyms: Butyl-d9 chloride, 1-Chloro(²H₉)butane[1]

The molecular structure of 1-Chlorobutane-d9 is depicted below:

Caption: Chemical structure of 1-Chlorobutane-d9.

Physicochemical Properties

The introduction of deuterium atoms results in a higher molecular weight for 1-Chlorobutane-d9 compared to 1-chlorobutane. This mass increase has a direct impact on several physical properties, such as density and, to a lesser extent, boiling and melting points. The electronic structure, however, remains largely unchanged, meaning that properties like solubility and refractive index are expected to be very similar to the non-deuterated analogue.

| Property | Value | Source |

| Molecular Weight | 101.62 g/mol | [1] |

| Isotopic Purity | ≥98 atom % D | |

| Boiling Point | 77-78 °C | [2] |

| Melting Point | -123 °C | [2] |

| Density | 0.971 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | ~1.402 (estimated from 1-chlorobutane) | [3] |

| Solubility | Poorly soluble in water; miscible with ethanol and ether (inferred from 1-chlorobutane).[4][5][6] |

Synthesis and Purification

A common method for the preparation of 1-chlorobutane is the reaction of 1-butanol with a chlorinating agent such as hydrogen chloride.[7][8] For the synthesis of 1-Chlorobutane-d9, a deuterated starting material, 1-butanol-d10, would be used.

A generalized synthetic workflow is outlined below:

Caption: Generalized workflow for the synthesis and purification of 1-Chlorobutane-d9.

Experimental Characterization Protocols

The following section details the experimental procedures for the determination of the key physical properties of 1-Chlorobutane-d9.

Boiling Point Determination (Capillary Method)

This method is chosen for its accuracy with small sample volumes. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9]

Methodology:

-

A small amount of 1-Chlorobutane-d9 is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The assembly is attached to a thermometer and heated in a controlled manner in a heating block or oil bath.

-

As the temperature rises, air trapped in the capillary tube will be expelled.[10]

-

At the boiling point, a continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[11]

Caption: Experimental setup for boiling point determination.

Density Measurement (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is used for this measurement.

Methodology:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with 1-Chlorobutane-d9, ensuring no air bubbles are present, and the temperature is allowed to equilibrate to 25 °C.

-

The mass of the pycnometer filled with the sample is measured.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and its mass is measured.

-

The volume of the pycnometer can be calculated from the mass and density of the reference liquid.

-

The density of 1-Chlorobutane-d9 is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound.

Methodology:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry.

-

A few drops of 1-Chlorobutane-d9 are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument's light source is positioned.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be maintained at 20 °C using a circulating water bath.

Isotopic Purity Confirmation

The isotopic purity of 1-Chlorobutane-d9 is a critical parameter and is typically determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio. The molecular ion peak for 1-Chlorobutane-d9 will be shifted by +9 mass units compared to its non-deuterated counterpart. The relative intensities of the molecular ion peaks of the fully deuterated species and any partially deuterated species can be used to quantify the isotopic enrichment.[12] The presence of chlorine with its two isotopes (³⁵Cl and ³⁷Cl) will result in a characteristic M+ and M+2 pattern.[13]

-

NMR Spectroscopy:

-

¹H NMR: In a ¹H NMR spectrum, the signals corresponding to the butyl protons will be absent or significantly diminished, confirming the high level of deuteration.

-

¹³C NMR: In a ¹³C NMR spectrum, the signals for the carbon atoms will be split into multiplets due to coupling with the attached deuterium atoms (a triplet for -CD₂- and a septet for -CD₃). This provides further confirmation of the location of the deuterium labels.[14]

-

Applications in Pharmaceutical Research

The primary utility of 1-Chlorobutane-d9 in a research and drug development setting stems from its isotopic labeling.

-

Internal Standards: Due to its similar chemical behavior and distinct mass, 1-Chlorobutane-d9 can be used as an internal standard in quantitative analysis by mass spectrometry (e.g., LC-MS) for the determination of 1-chlorobutane or related compounds in complex biological matrices.

-

Mechanistic Studies: Deuterated compounds are valuable tools for elucidating reaction mechanisms. The kinetic isotope effect, a change in the rate of a reaction when a hydrogen atom is replaced by a deuterium atom, can provide insights into bond-breaking steps.

-

Metabolic Profiling: In drug metabolism studies, deuteration can alter the rate of metabolic processes, particularly those involving cytochrome P450 enzymes. This "metabolic switching" can be used to improve the pharmacokinetic profile of a drug candidate by blocking or slowing down undesirable metabolic pathways. While 1-chlorobutane itself is not a therapeutic agent, deuterated building blocks can be incorporated into more complex drug molecules.

Safety and Handling

1-Chlorobutane-d9 is expected to have a similar safety profile to 1-chlorobutane. It is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

1-Chlorobutane-d9 is a specialized chemical with important applications in scientific research, particularly in the pharmaceutical industry. Its physical properties are largely governed by the presence of nine deuterium atoms, leading to a higher molecular weight and density compared to its non-deuterated analogue. The experimental protocols detailed in this guide provide a robust framework for the characterization and quality control of this compound. A thorough understanding of its physical properties is essential for its effective use as an internal standard, a mechanistic probe, or a building block in the synthesis of deuterated drug candidates.

References

- Vertex AI Search. (2023).

- Chemister.ru. 1-chlorobutane.

- Neutronco. 1-Chlorobutane.

- Wikipedia. 1-Chlorobutane.

- National Institute of Standards and Technology. Butane, 1-chloro-.

- National Institute of Standards and Technology. Butane, 1-chloro-.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Solubility of Things. 1-Chlorobutane | Solubility of Things.

- Doc Brown's Chemistry. infrared spectrum of 1-chlorobutane.

- ChemicalBook. 1-CHLOROBUTANE-D9 CAS#: 175540-76-8.

- Doc Brown's Chemistry. mass spectrum of 1-chlorobutane.

- PubChem. 1-Chloro(ngcontent-ng-c1989010908="" class="ng-star-inserted">2H_9)butane | C4H9Cl | CID 71309222.

- OECD Existing Chemicals Database. 1-CHLOROBUTANE CAS N°: 109-69-3.

- Local Pharma Guide. CAS NO. 175540-76-8 | 1-CHLOROBUTANE-D9 | C4ClD9.

- LGC Standards. Buy Online CAS Number 175540-76-8 - TRC - 1-Chlorobutane-d9.

- Google Patents. CN112707789A - Process for preparing 1-chlorobutane.

- SlideShare. (2021). Experimental No. (2) Boiling Point Boiling point.

- Chemistry LibreTexts. (2022). 6.

- Green Chemistry (RSC Publishing). Continuous-flow, gas phase synthesis of 1-chlorobutane (1-bromobutane) from 1-butanol and aqueous HCl (HBr)

- ResearchG

- BYJU'S. Determination Of Boiling Point Of An Organic Compound.

- ResearchGate. (2021). How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy?.

- JoVE. (2020). Video: Boiling Points - Procedure.

- Almac.

- YouTube. (2020). Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry.

- PrepChem.com. Preparation of 1-chlorobutane (n-butyl chloride).

- Google Patents.

- ChemicalBook. 1-Chlorobutane | 109-69-3.

- ResearchG

Sources

- 1. 1-Chloro(~2~H_9_)butane | C4H9Cl | CID 71309222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS NO. 175540-76-8 | 1-CHLOROBUTANE-D9 | C4ClD9 [localpharmaguide.com]

- 3. 1-Chlorobutane | 109-69-3 [chemicalbook.com]

- 4. 1-chlorobutane [chemister.ru]

- 5. neutronco.com [neutronco.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. CN112707789A - Process for preparing 1-chlorobutane - Google Patents [patents.google.com]

- 8. CN104326863A - Preparation method of 1-chlorobutane - Google Patents [patents.google.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. almacgroup.com [almacgroup.com]

- 13. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

Introduction: The Significance of Deuterium Labeling in Modern Research

An In-depth Technical Guide to 1-Chlorobutane-d9 (CAS: 175540-76-8)

In the landscape of advanced chemical analysis and drug development, precision and accuracy are paramount. Stable isotope-labeled compounds are fundamental tools that enable researchers to achieve this precision. 1-Chlorobutane-d9, the deuterated analog of 1-chlorobutane, stands as a key exemplar of these tools. With all nine hydrogen atoms replaced by their heavier isotope, deuterium, this molecule offers unique physicochemical properties that are leveraged in a variety of sophisticated applications.

The core value of deuterium labeling lies in the mass difference between hydrogen (¹H) and deuterium (²H). While chemically similar, the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle difference has profound implications, leading to phenomena like the Kinetic Isotope Effect (KIE) and providing a distinct mass signature for analytical techniques such as mass spectrometry. This guide provides a comprehensive overview of 1-Chlorobutane-d9, from its fundamental properties to its critical applications as an internal standard and a tool for mechanistic elucidation, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 1-Chlorobutane-d9

The physical properties of 1-Chlorobutane-d9 are nearly identical to its non-deuterated counterpart, with slight variations arising from the increased molecular weight due to the nine deuterium atoms. This similarity is crucial for its application as an internal standard, ensuring it behaves almost identically during chromatographic separation and sample preparation.

| Property | Value | Source |

| CAS Number | 175540-76-8 | [1][2][3][4][5] |

| Molecular Formula | CD₃(CD₂)₂CD₂Cl | [2] |

| Synonyms | Butyl-d9 chloride, 1-chloro-1,1,2,2,3,3,4,4,4-nonadeuteriobutane | [3] |

| Molecular Weight | 101.62 g/mol | [3][5] |

| Accurate Mass | 101.0958 | [3] |

| Appearance | Colorless Liquid | [6] |

| Boiling Point | 77-78 °C | [1][4] |

| Melting Point | -123 °C | [1][4] |

| Density | 0.971 g/mL at 25 °C | [4] |

| Isotopic Purity | Typically ≥98 atom % D | |

| Flash Point | -12 °C (10.4 °F) |

Synthesis and Isotopic Integrity

The synthesis of 1-Chlorobutane-d9 is typically achieved through the chlorination of its corresponding deuterated alcohol, n-butanol-d10. This precursor-based approach is fundamental to ensuring high isotopic enrichment and positional integrity of the deuterium labels.

The common synthetic pathway involves the reaction of n-butanol-d10 with a chlorinating agent, such as hydrogen chloride, often catalyzed by zinc chloride.[6][7] The use of a fully deuterated precursor is a critical choice; it is far more efficient and precise than attempting to exchange hydrogen for deuterium on a non-labeled chlorobutane molecule. This ensures that the final product has a high degree of deuteration, which is essential for its utility in sensitive analytical methods.

Sources

- 1. 1-CHLOROBUTANE-D9 CAS#: 175540-76-8 [m.chemicalbook.com]

- 2. Qmx Laboratories - 1-Chlorobutane-d9_175540-76-8_0.5g [qmx.com]

- 3. Buy Online CAS Number 175540-76-8 - TRC - 1-Chlorobutane-d9 | LGC Standards [lgcstandards.com]

- 4. CAS NO. 175540-76-8 | 1-CHLOROBUTANE-D9 | C4ClD9 [localpharmaguide.com]

- 5. 1-Chlorobutane-d9 | CymitQuimica [cymitquimica.com]

- 6. 1-Chlorobutane - Wikipedia [en.wikipedia.org]

- 7. 1-Chlorobutane synthesis - chemicalbook [chemicalbook.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum Analysis of 1-Chlorobutane-d9

Abstract

Isotopic labeling, particularly with deuterium, is a cornerstone technique in modern pharmaceutical development, mechanistic studies, and quantitative analysis. 1-Chlorobutane-d9, a deuterated analog of the common alkyl halide, serves as an exemplary molecule for demonstrating the power and nuances of Nuclear Magnetic Resonance (NMR) spectroscopy in characterizing such compounds. This guide provides a comprehensive analysis of the NMR spectra of 1-Chlorobutane-d9, moving beyond a simple data report to explain the underlying principles and experimental considerations. We will delve into the interpretation of ¹H, ¹³C, and ²H NMR, and explore the utility of advanced 2D techniques like HSQC and HMBC in confirming structure and isotopic incorporation. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds and require a robust understanding of their NMR characterization.

Introduction: The Significance of Deuterium in NMR Spectroscopy

Deuterium (²H or D) is a stable isotope of hydrogen with a nuclear spin of I=1, in contrast to the spin I=½ of a proton (¹H).[1] This fundamental difference has profound implications for NMR spectroscopy. When a proton in a molecule is replaced by a deuteron, several key changes occur:

-

¹H NMR Simplification: The most immediate effect is the disappearance of the corresponding signal in the ¹H NMR spectrum. For highly deuterated compounds, this dramatically simplifies the spectrum, removing complex splitting patterns and allowing for the easy identification of any residual, non-deuterated sites.[1]

-

²H NMR Observation: Deuterium itself is NMR-active and can be observed directly. ²H NMR provides a direct method for confirming the location and relative abundance of deuterium labels within a molecule.[2]

-

¹³C NMR Complexity: While the ¹H spectrum is simplified, the ¹³C spectrum becomes more complex. The coupling between a ¹³C nucleus and a directly attached deuterium (¹J-CD) splits the carbon signal into a multiplet. According to the rule 2nI+1 (where n is the number of deuterons and I=1), a -CD group appears as a 1:1:1 triplet, a -CD₂ group as a 1:2:3:2:1 quintet, and a -CD₃ group as a 1:3:6:7:6:3:1 septet.

Understanding these effects is critical for the accurate structural elucidation and purity assessment of deuterated compounds like 1-chlorobutane-d9.

Predicted vs. Experimental Spectra of 1-Chlorobutane-d9

To fully appreciate the NMR of 1-chlorobutane-d9, we must first understand the spectrum of its non-deuterated counterpart, 1-chlorobutane.

Reference Analysis: 1-Chlorobutane (C₄H₉Cl)

The ¹H NMR spectrum of 1-chlorobutane shows four distinct signals, reflecting the four unique proton environments.[3] The ¹³C NMR spectrum likewise shows four signals for the four chemically non-equivalent carbons.[4]

| Position | Structure | ¹H Chemical Shift (δ, ppm) [5] | ¹³C Chemical Shift (δ, ppm) [5] |

| C1 | -CH₂Cl | ~3.52 (triplet) | ~45.5 |

| C2 | -CH₂- | ~1.75 (quintet) | ~34.0 |

| C3 | -CH₂- | ~1.45 (sextet) | ~20.0 |

| C4 | -CH₃ | ~0.93 (triplet) | ~13.0 |

Analysis of 1-Chlorobutane-d9 (C₄D₉Cl)

The substitution of all nine protons with deuterons radically alters the expected spectra.

¹H NMR Spectrum

The proton-decoupled ¹H NMR spectrum of pure 1-chlorobutane-d9 is expected to be silent, except for the signal from an internal standard like tetramethylsilane (TMS) at 0.0 ppm.[6] Any signals observed in the regions listed in the table above would indicate the presence of residual, partially deuterated isotopologues or protonated impurities. This "silent background" is a primary advantage of using deuterated compounds in complex reaction mixtures.

²H (Deuterium) NMR Spectrum

The ²H NMR spectrum provides direct evidence of deuteration. It will display four distinct signals, with chemical shifts almost identical to the proton signals in the non-deuterated molecule.[1] This spectrum is invaluable for confirming that deuterium has been incorporated at all expected positions.

¹³C NMR Spectrum

The ¹³C NMR spectrum is the most information-rich for structural confirmation. The chemical shifts are similar to the non-deuterated analog, but the signals are split due to C-D coupling.

| Position | Structure | Expected ¹³C Shift (δ, ppm) | Expected Multiplicity (Splitting) | Causality |

| C1 | -CD₂Cl | ~45.5 | Quintet | Coupling to two deuterons (2nI+1 = 5) |

| C2 | -CD₂- | ~34.0 | Quintet | Coupling to two deuterons (2nI+1 = 5) |

| C3 | -CD₂- | ~20.0 | Quintet | Coupling to two deuterons (2nI+1 = 5) |

| C4 | -CD₃ | ~13.0 | Septet | Coupling to three deuterons (2nI+1 = 7) |

This characteristic splitting pattern is an unambiguous fingerprint of the deuterated butyl chain.

Advanced 2D NMR for Unambiguous Confirmation

For complex molecules or to provide the highest level of structural proof, 2D NMR experiments are employed. For 1-chlorobutane-d9, heteronuclear experiments that correlate carbon with deuterium are particularly insightful.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment reveals direct, one-bond correlations between nuclei.[7] In this case, a ¹³C-¹H HSQC would show no correlations. However, a ¹³C-²H HSQC experiment would be definitive.

-

Expected Correlations: It would show a cross-peak connecting the ¹³C signal at ~45.5 ppm to the ²H signal at ~3.52 ppm (C1-D). Similarly, it would correlate the signals for C2, C3, and C4 with their respective directly attached deuterons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment identifies longer-range correlations, typically over two or three bonds (²J or ³J).[8] This is crucial for piecing together the carbon skeleton.

-

Expected Key Correlations:

-

The deuterons on C1 (~3.52 ppm) would show a correlation to the carbon signal for C2 (~34.0 ppm).

-

The deuterons on C4 (~0.93 ppm) would show a correlation to the carbon signal for C3 (~20.0 ppm).

-

The deuterons on C3 (~1.45 ppm) would show correlations to both C2 and C4 .

-

These correlations, visualized in the diagram below, provide incontrovertible proof of the molecular structure and the specific locations of the deuterium labels.

Caption: Key 2- and 3-bond HMBC correlations in 1-chlorobutane-d9.

Experimental Protocols: A Self-Validating System

Acquiring high-quality NMR data is contingent on meticulous sample preparation and appropriate instrument parameterization.

Protocol for NMR Sample Preparation

The goal is a clear, homogeneous solution free of particulate matter, which can degrade spectral quality.[9]

-

Material Weighing: In a clean, dry vial, accurately weigh 10-50 mg of 1-chlorobutane-d9. The higher end of this range is preferable for ¹³C NMR to reduce acquisition time.[10]

-

Solvent Selection: Choose a deuterated solvent in which the sample is highly soluble. Chloroform-d (CDCl₃) is a common and effective choice for this non-polar molecule.[11] Add approximately 0.6-0.7 mL of the solvent to the vial.[10]

-

Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution. Using a Pasteur pipette with a small plug of glass wool (to filter out any dust or particulates), transfer the solution into a high-quality, clean NMR tube (e.g., Wilmad 535-PP or equivalent).[9]

-

Internal Standard: Ensure the chosen solvent contains an internal reference standard. For CDCl₃, 0.03-0.05% v/v TMS is standard. This provides a reference signal at 0.0 ppm for both ¹H and ¹³C spectra.[6]

-

Capping & Labeling: Cap the NMR tube securely to prevent evaporation and label it clearly with a permanent marker.

Protocol for Data Acquisition

These steps outline a typical workflow for acquiring a comprehensive dataset on a modern NMR spectrometer.

-

Instrument Insertion: Insert the sample into the spectrometer. The instrument's software will handle locking onto the deuterium signal of the solvent (e.g., CDCl₃) and tuning the probe.

-

Shimming: The instrument will automatically perform a process called "shimming" to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines.

-

¹H NMR Acquisition:

-

Load a standard proton experiment.

-

Acquire a quick spectrum (e.g., 8-16 scans).

-

Purpose: To check for protonated impurities. The spectrum should ideally be flat, showing only the TMS and residual solvent signals (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C {¹H} NMR Acquisition:

-

Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

-

Set an appropriate number of scans (e.g., 1024-4096) to achieve good signal-to-noise.

-

Purpose: To observe the four carbon signals and their characteristic splitting patterns from C-D coupling.

-

-

²H NMR Acquisition:

-

If the instrument is equipped for direct deuterium observation, load a standard deuterium experiment.

-

Purpose: To directly confirm the presence and chemical environment of the deuterium labels.[2]

-

-

2D NMR (Optional but Recommended):

-

Load standard HSQC and HMBC pulse programs optimized for ¹³C-¹H correlation. While these are designed for protons, they can often be adapted for deuterium by a skilled operator, or specialized pulse programs may be available.

-

Purpose: To provide definitive, through-bond connectivity information, solidifying the structural assignment.

-

Caption: Logical workflow for the comprehensive NMR analysis of 1-chlorobutane-d9.

Conclusion

The NMR analysis of 1-chlorobutane-d9 is a powerful case study in the characterization of isotopically labeled compounds. By leveraging a multi-faceted approach that includes ¹H, ¹³C, and ²H NMR, supplemented by 2D correlation experiments, a researcher can obtain an unambiguous and comprehensive understanding of the molecule. The simplification of the ¹H spectrum confirms the high degree of deuteration, while the intricate C-D coupling patterns in the ¹³C spectrum provide a detailed fingerprint of the labeled carbon skeleton. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently perform and interpret these critical analyses, ensuring the integrity and accuracy of their research in drug development and beyond.

References

- Vertex AI Search Result. (2021). Study the NMR spectrum of 1-chlorobutane (C4H9Cl). [Source: Provided Search Result 1]

-

Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of 1-chlorobutane. [Link]

-

Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chlorobutane. [Link]

-

Automated Topology Builder (ATB) and Repository. (n.d.). 1-Chlorobutane | C4H9Cl. [Link]

-

SpectraBase. (n.d.). 1-Chlorobutane. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

-

MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. [Link]

-

Wikipedia. (n.d.). Deuterium NMR. [Link]

-

UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

Sources

- 1. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. (Solved) - 1. Study the NMR spectrum of 1-chlorobutane (C4H9Cl) (Figure 19).... (1 Answer) | Transtutors [transtutors.com]

- 6. azooptics.com [azooptics.com]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. myuchem.com [myuchem.com]

Technical Guide: Interpreting the Certificate of Analysis for 1-Chlorobutane-d9

Executive Summary

This technical guide provides a rigorous framework for interpreting the Certificate of Analysis (CoA) for 1-Chlorobutane-d9 (

Misinterpretation of these values can lead to quantitative errors in DMPK (Drug Metabolism and Pharmacokinetics) assays or failed synthetic pathways.[1] This guide dissects the analytical methodologies required to validate these standards, offering a self-validating protocol for researchers.

Part 1: The Anatomy of a Deuterated Standard CoA

A CoA for a stable isotope must provide more than just purity percentages.[1] It must establish the isotopic distribution and the chemical integrity of the backbone.[1]

Header and Identity Verification

| Parameter | Specification (Typical) | Technical Note |

| Product Name | 1-Chlorobutane-d9 | "d9" indicates all 9 hydrogens are replaced by deuterium. |

| CAS Number | 175540-76-8 | Distinct from unlabelled 1-chlorobutane (109-69-3).[2][3] |

| Molecular Weight | 101.62 g/mol | Shifted from 92.57 g/mol (Unlabelled).[1] |

| Appearance | Colorless Liquid | Yellowing indicates degradation (HCl release).[1] |

The Two Purities: A Critical Distinction

Researchers often conflate these two metrics. They must be assessed independently.

-

Chemical Purity (CP): The absence of other chemical species (e.g., butanol, butene).[1] Measured via GC-FID.

-

Isotopic Enrichment (IE): The percentage of hydrogen sites occupied by deuterium.[1] Measured via

-NMR or MS.

Expert Insight: A sample can have 99.9% Chemical Purity but only 98% Atom % D. Conversely, a highly enriched sample (99.8% D) might be chemically impure due to solvent contamination.[1]

Part 2: Critical Quality Attributes (CQAs) & Analytical Methodologies

This section details the specific analytical workflows used to generate the data found on the CoA.

Isotopic Enrichment Analysis (The "d9" Verification)

The industry standard for quantifying isotopic enrichment is Proton NMR (

-

Methodology: Since the compound is fully deuterated, a perfect sample would be "silent" in proton NMR.[1] We scan specifically for residual protium (H) signals.[1]

-

Interpretation:

Chemical Purity via GC-FID

Gas Chromatography with Flame Ionization Detection (GC-FID) is preferred over GC-MS for purity because deuterium isotopes can slightly alter ionization efficiency in MS, potentially skewing quantitative integration.[1]

-

Protocol:

Water Content (Karl Fischer)

Critical: Alkyl halides are susceptible to hydrolysis.[1]

-

CoA Limit: Typically < 0.05% (500 ppm).[1]

-

Risk: High water content leads to the formation of deuterated butanol and acidic degradation of the standard.[1]

Part 3: Visualization of Analytical Workflows

Workflow: Generation and Validation of the CoA

The following diagram illustrates the rigorous process from synthesis to CoA release, highlighting the "Stop/Go" decision points.

Figure 1: The Quality Control workflow for deuterated reagents. Failure at any analytical node (NMR, GC, KF) triggers a rejection.[1]

Logic: Interpreting the NMR Spectrum

This diagram guides the researcher on how to read the NMR data provided in the CoA.

Figure 2: Decision logic for interpreting Proton NMR of deuterated standards. The presence of peaks indicates residual protium.[1]

Part 4: Technical Deep Dive - The "Mass Shift"

When using 1-Chlorobutane-d9 as an internal standard, the mass shift is the primary utility.[1]

-

Unlabelled (

): -

Labelled (

):

Self-Validating Protocol for Mass Spec Users:

-

Run a blank injection.[1]

-

Inject the standard.[1]

-

Observe the cluster at m/z 101 and 103.[1]

-

Check for "Crosstalk": If you see significant signal at m/z 92 (unlabelled), your standard has low isotopic purity (poor enrichment), or you are experiencing H/D exchange in the source.[1]

Part 5: Handling and Stability[1][6]

Based on the physicochemical properties validated by the CoA:

-

Storage: Store at 2-8°C. The CoA usually specifies "Refrigerate."

-

Light Sensitivity: Alkyl chlorides can degrade under UV light.[1] Ensure the CoA confirms the material was packaged in amber glass.

-

Hygroscopicity: While not highly hygroscopic, the reaction with water is irreversible.[1] Use a septum cap and dry syringe for withdrawal.[1]

References

-

Sigma-Aldrich. (2024).[1] 1-Chlorobutane-d9 Product Specification and CoA Example. Retrieved from [1]

-

Cambridge Isotope Laboratories (CIL). (2023).[1] Determining Isotopic Enrichment by NMR. Retrieved from

-

LGC Standards. (2024). Certificate of Analysis Guide for Deuterated Reference Materials. Retrieved from [1]

-

National Institutes of Health (NIH). (2010).[1] NMR Method for Measuring Carbon-13 Isotopic Enrichment. Retrieved from [1]

-

Royal Society of Chemistry. (2023).[1] Strategy for evaluation of isotopic enrichment using HR-MS and NMR. Analytical Methods. Retrieved from [1]

Sources

A Technical Guide to Deuterium Labeling Positions in 1-Chlorobutane-d9

For researchers, scientists, and professionals in drug development, the precise structural characterization of isotopically labeled compounds is paramount. This guide provides an in-depth technical analysis of 1-Chlorobutane-d9, focusing on the positions of deuterium labeling, the synthetic rationale, and the analytical methodologies required for its definitive characterization.

Introduction: The Significance of Perdeuteration in 1-Chlorobutane

1-Chlorobutane-d9 is the perdeuterated isotopologue of 1-chlorobutane, meaning all nine hydrogen atoms have been replaced by deuterium atoms. Its chemical structure is CD₃(CD₂)₂CD₂Cl.[1] This isotopic substitution makes it an invaluable tool in various scientific domains. In quantitative mass spectrometry-based assays, such as pharmacokinetic studies, it serves as an ideal internal standard, co-eluting with the non-labeled analyte but being clearly distinguishable by its mass shift.[2][3] Its applications also extend to mechanistic studies in organic chemistry and as a tracer in metabolic research.[4][5]

The efficacy of 1-Chlorobutane-d9 in these applications is critically dependent on two key factors: the precise location of the deuterium labels and the isotopic purity of the compound. Any ambiguity in the labeling pattern or the presence of significant amounts of partially deuterated species can compromise experimental results.[5][6]

Synthetic Pathway: The Origin of Deuterium Placement

The specific labeling pattern of 1-Chlorobutane-d9 is a direct consequence of its synthetic route. Typically, perdeuterated alkyl halides are not prepared by direct H/D exchange on the final molecule due to the lack of exchangeable protons. Instead, the synthesis originates from a perdeuterated precursor. A common and logical synthetic strategy involves the chlorination of perdeuterated n-butanol (n-butanol-d10).

This reaction, analogous to the synthesis of unlabeled 1-chlorobutane, proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by a chlorine atom.[7][8][9][10] Common reagents for this transformation include hydrogen chloride with a catalyst like zinc chloride, or thionyl chloride.[7]

Diagram: Synthetic Route to 1-Chlorobutane-d9

Caption: Synthetic pathway from n-butanol-d10 to 1-chlorobutane-d9.

This precursor-based approach ensures that all carbon positions in the butyl chain are fully deuterated from the start, leading to the desired CD₃(CD₂)₂CD₂Cl structure. The isotopic purity of the final product is therefore primarily determined by the isotopic enrichment of the starting n-butanol-d10.

Analytical Verification of Deuterium Labeling

A multi-technique analytical approach is essential to confirm the structural integrity and isotopic purity of 1-Chlorobutane-d9.[4][5] The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule.[11] For 1-Chlorobutane-d9, several NMR experiments are crucial for verification.

-

¹H NMR (Proton NMR): In a perfectly 100% deuterated sample, the ¹H NMR spectrum would be silent. In practice, a high-sensitivity ¹H NMR spectrum is run to detect and quantify any residual, non-deuterated sites. The absence of signals corresponding to the known chemical shifts of 1-chlorobutane (approx. 3.52 ppm for -CH₂Cl, 1.75 ppm, 1.45 ppm, and 0.93 ppm for the other positions) confirms a high degree of deuteration.[12][13]

-

²H NMR (Deuterium NMR): This is the most direct method for observing the deuterium nuclei. The spectrum will show distinct signals for each of the four chemically non-equivalent deuterated positions, with chemical shifts analogous to their proton counterparts. The integration of these signals should correspond to a 2:2:2:3 ratio, confirming the perdeuteration pattern.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon backbone. In a proton-decoupled spectrum of unlabeled 1-chlorobutane, four distinct signals are observed.[13] For the deuterated analogue, these signals will be split into multiplets due to coupling with the attached deuterium atoms (C-D coupling). For example, a CD₂ group will appear as a triplet, and a CD₃ group as a septet. This provides definitive evidence of deuterium attachment at each carbon position.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and isotopic distribution of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for a volatile compound like 1-chlorobutane.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum of unlabeled 1-chlorobutane shows molecular ion peaks at m/z 92 and 94, corresponding to the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl) in their natural abundance ratio (approximately 3:1).[14] For 1-Chlorobutane-d9, these peaks are shifted by +9 mass units to m/z 101 and 103, confirming the incorporation of nine deuterium atoms.[1]

-

Isotopic Purity Calculation: High-resolution mass spectrometry (HRMS) can be used to precisely determine the isotopic purity by measuring the relative abundances of the different isotopologues (e.g., d9, d8, d7 species).[15] Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of the total molecules with a specific isotopic composition.[6] For a compound with 98 atom % D enrichment, the most abundant species will be the d9 isotopologue, but small amounts of d8 and d7 species will also be present and quantifiable.

-

Fragmentation Pattern: The fragmentation pattern in EI-MS can also confirm the deuterium labeling positions. For example, the base peak in the spectrum of unlabeled 1-chlorobutane is often m/z 56, resulting from the loss of HCl.[16][17] In the deuterated compound, the corresponding fragment would be expected to show a different mass, reflecting the deuterated alkyl chain.

Quantitative Data and Experimental Protocols

Table 1: Expected Analytical Data for 1-Chlorobutane-d9

| Parameter | Unlabeled 1-Chlorobutane | Expected 1-Chlorobutane-d9 | Rationale |

| Molecular Formula | C₄H₉Cl | C₄D₉Cl | Replacement of 9 H atoms with D |

| Molecular Weight | 92.57 g/mol | 101.62 g/mol | Mass increase from 9 D atoms |

| ¹H NMR | Signals at ~0.9, 1.4, 1.7, 3.5 ppm | Absence of significant signals | High isotopic purity |

| ¹³C NMR Shifts | ~13, 20, 34, 55 ppm | Similar chemical shifts | Isotopic substitution has minor effect on shift |

| ¹³C NMR Splitting | Singlets (proton-decoupled) | Multiplets (e.g., triplets for CD₂) | C-D coupling |

| MS (M⁺) | m/z 92/94 | m/z 101/103 | M+9 mass shift |

Protocol: GC-MS Analysis for Isotopic Purity

-

Sample Preparation: Prepare a dilute solution of 1-Chlorobutane-d9 (e.g., 100 µg/mL) in a suitable volatile solvent like dichloromethane.

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample with a split ratio (e.g., 50:1).

-

Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

-

-

MS Detection:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Scan Range: Scan from m/z 35 to 120.

-

-

Data Analysis:

-

Identify the peak corresponding to 1-Chlorobutane-d9.

-

Extract the mass spectrum for this peak.

-

Integrate the ion currents for the molecular ion clusters around m/z 101/103 (for the d9 species), m/z 100/102 (for d8), etc.

-

Calculate the isotopic purity based on the relative abundances of these isotopologues.[15]

-

Diagram: Analytical Workflow for Verification

Caption: A multi-technique workflow for verifying 1-chlorobutane-d9.

Conclusion: Ensuring Trustworthiness in Research

The definitive characterization of 1-Chlorobutane-d9 confirms that all nine hydrogen positions are substituted with deuterium. This is achieved through a synthetic strategy starting with a perdeuterated precursor, n-butanol-d10. The verification of this specific labeling pattern and the assessment of isotopic purity rely on a complementary suite of analytical techniques, primarily NMR spectroscopy and mass spectrometry. For the drug development professional and research scientist, adhering to such a rigorous, self-validating analytical protocol is not merely a procedural step; it is fundamental to ensuring the integrity, reproducibility, and trustworthiness of the experimental data generated using this critical research tool.[4]

References

-

Automated Topology Builder (ATB) and Repository. (n.d.). 1-Chlorobutane | C4H9Cl | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Chegg. (2021, January 18). Study the NMR spectrum of 1-chlorobutane (C4H9Cl) (Figure 19). Retrieved from [Link]

- Google Patents. (n.d.). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.

-

ResearchGate. (n.d.). Mechanisms of 1-chlorobutane dehydrochlorination over AP–MgO and chlorinated MgO. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

- Google Patents. (n.d.). CN104326863A - Preparation method of 1-chlorobutane.

- Google Patents. (n.d.). CN112707789A - Process for preparing 1-chlorobutane.

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of 1-chlorobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Continuous-flow, gas phase synthesis of 1-chlorobutane (1-bromobutane) from 1-butanol and aqueous HCl (HBr) over silica-supported quaternary phosphonium salt. Green Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US5733984A - Process for the preparation of a deuterated compound.

-

PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]

-

American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-chlorobutane (n-butyl chloride). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-chlorobutane. Retrieved from [Link]

-

ResearchGate. (n.d.). C4H9Cl 1-Chlorobutane. Retrieved from [Link]

-

NIST. (n.d.). Butane, 1-chloro-. Retrieved from [Link]

Sources

- 1. 1-氯丁烷-d9 98 atom % D | Sigma-Aldrich [sigmaaldrich.cn]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. isotope.com [isotope.com]

- 7. 1-Chlorobutane synthesis - chemicalbook [chemicalbook.com]

- 8. CN104326863A - Preparation method of 1-chlorobutane - Google Patents [patents.google.com]

- 9. Continuous-flow, gas phase synthesis of 1-chlorobutane (1-bromobutane) from 1-butanol and aqueous HCl (HBr) over silica-supported quaternary phosphonium salt - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. prepchem.com [prepchem.com]

- 11. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. (Solved) - 1. Study the NMR spectrum of 1-chlorobutane (C4H9Cl) (Figure 19).... (1 Answer) | Transtutors [transtutors.com]

- 14. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. infrared spectrum of 1-chlorobutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

1-Chlorobutane-d9: A Guide to Chemical Stability, Storage, and Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chlorobutane-d9 (deuterated n-butyl chloride) is a valuable isotopically labeled compound utilized in metabolic studies, as a standard in mass spectrometry, and as a building block in synthetic chemistry. The integrity of research and development outcomes is critically dependent on the chemical purity and stability of such reagents. This guide provides an in-depth analysis of the factors governing the stability of 1-Chlorobutane-d9, outlines its potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. By understanding the underlying chemical principles, from the kinetic isotope effect to susceptibility to nucleophilic attack, professionals can ensure the long-term viability and reliability of this important chemical.

Introduction and Physicochemical Profile

1-Chlorobutane-d9 is the deuterated analogue of 1-chlorobutane, where all nine hydrogen atoms have been replaced with deuterium. This isotopic substitution is key to its applications but also subtly influences its chemical stability. While sharing many properties with its non-deuterated counterpart, the increased mass and the greater strength of the Carbon-Deuterium (C-D) bond introduce critical differences. A foundational understanding begins with its basic physicochemical properties compared to the non-deuterated form.

Table 1: Comparative Physicochemical Properties of 1-Chlorobutane and 1-Chlorobutane-d9

| Property | 1-Chlorobutane | 1-Chlorobutane-d9 | Rationale for Difference |

| CAS Number | 109-69-3[1] | 175540-76-8 | Isotopic Substitution |

| Molecular Formula | C₄H₉Cl[2] | C₄D₉Cl[3] | Isotopic Substitution |

| Molecular Weight | 92.57 g/mol [2] | 101.62 g/mol | Increased mass of deuterium vs. protium |

| Boiling Point | 78.4 °C[1] | 77-78 °C | Minimal change; primarily driven by intermolecular forces |

| Melting Point | -123.1 °C[1] | -123 °C | Minimal change; primarily driven by crystal packing |

| Density | 0.886 g/mL at 25 °C | 0.971 g/mL at 25 °C | Significant increase due to the higher mass of deuterium |

| Flash Point | -12 °C | -12 °C | Flammability is a property of the overall molecular structure |

| Classification | Highly Flammable Liquid[4] | Flammable Liquid, Cat. 2 | Identical hazard classification based on volatility/flash point |

The Bedrock of Stability: Mechanistic Insights

The stability of 1-Chlorobutane-d9 is not an absolute property but a function of its inherent molecular structure and its environment. Two key chemical features dictate its reactivity: the C-Cl bond and the C-D bonds.

The Carbon-Chlorine Bond: The Site of Reactivity

The primary site for potential degradation is the polarized carbon-chlorine bond. The C-Cl bond in 1-chlorobutane is the strongest among the common butyl halides (C-Cl > C-Br > C-I), making it the least reactive towards nucleophilic substitution reactions like hydrolysis.[5] However, it remains the most likely point of chemical attack.

The Carbon-Deuterium Bond and the Kinetic Isotope Effect (KIE)

A cornerstone of deuterated compound stability is the Kinetic Isotope Effect (KIE) . The C-D bond is fundamentally stronger and requires more energy to break than a C-H bond. This is because the heavier deuterium atom results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond.

This has a profound practical consequence: any degradation reaction where the rate-limiting step involves the cleavage of a C-D bond will proceed significantly slower for 1-Chlorobutane-d9 than for 1-chlorobutane.[6] This effect imparts enhanced resistance to degradation pathways such as thermal elimination (dehydrochlorination) and certain radical-mediated reactions.

Potential Degradation Pathways and Their Mitigation

Understanding how a molecule can degrade is the first step toward preventing it. For 1-Chlorobutane-d9, four primary pathways represent the most significant risks to its purity over time.

Caption: Major degradation pathways for 1-Chlorobutane-d9.

-

Hydrolysis : This is a slow, Sₙ2 nucleophilic substitution reaction where water acts as a nucleophile, displacing the chloride ion to form butan-1-ol-d9 and deuterium chloride (DCl). While 1-chlorobutane is the slowest of the primary alkyl halides to hydrolyze, the reaction is accelerated by the presence of moisture and basic conditions.[5][7]

-

Photodegradation : Exposure to ultraviolet (UV) light, particularly from direct sunlight, can provide sufficient energy to induce homolytic cleavage of the C-Cl bond.[1] This generates highly reactive butyl-d9 and chlorine free radicals, which can initiate chain reactions leading to a variety of impurities.

-

Thermal Degradation : At elevated temperatures, 1-Chlorobutane-d9 can undergo an elimination reaction (dehydrochlorination) to yield butene-d8 isotopologues and DCl.[8] While this process is inherently slowed by the Kinetic Isotope Effect due to the strength of the C-D bond, it remains a risk at high temperatures. Combustion can lead to the formation of hazardous gases like carbon oxides and hydrogen chloride.[2]

-

Reaction with Incompatible Materials : Strong oxidizing agents and strong bases are incompatible with 1-Chlorobutane-d9.[2] Strong bases will significantly accelerate both hydrolysis and elimination reactions.

Validated Protocols for Storage and Handling

Based on the chemical principles outlined above, a self-validating system of storage and handling can be implemented to preserve the integrity of 1-Chlorobutane-d9. The causality behind each recommendation is critical for ensuring compliance and understanding.

Table 2: Recommended Storage and Handling Protocols

| Parameter | Recommendation | Scientific Rationale (Causality) |

| Temperature | Store in a cool, well-ventilated place.[9][10] Recommended storage temperature is often on the product label, typically 2-8°C for long-term storage. | Reduces vapor pressure, minimizing exposure risk and material loss.[4] Slows the kinetic rate of all potential degradation reactions (hydrolysis, elimination). |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen), especially after the container has been opened. | Displaces atmospheric moisture, directly inhibiting the hydrolysis pathway. Displaces oxygen, preventing potential radical oxidation reactions. |

| Light Exposure | Store in an amber glass vial or in a dark location, protected from direct sunlight and other UV sources. | Prevents the initiation of photodegradation by blocking UV radiation, thus preserving the C-Cl bond.[1] |

| Container | Keep container tightly closed in a dry place.[2][9] Use original, approved containers (e.g., glass). Avoid aluminum or galvanized containers.[11] | Prevents ingress of moisture and contamination. A tight seal prevents the highly volatile liquid from escaping. Certain metals can catalyze degradation. |

| Handling Area | Use only in a well-ventilated area or fume hood.[9][10] Keep away from heat, sparks, open flames, and hot surfaces.[2][11] | The compound is highly flammable and its vapors can form explosive mixtures with air.[4] Proper ventilation mitigates inhalation hazards. |

| Static Discharge | Ground/bond container and receiving equipment. Use only non-sparking tools.[2][9] | Prevents the build-up of electrostatic charges, which can be an ignition source for the flammable vapors.[4] |

| Incompatibles | Store separately and avoid contact with strong oxidizing agents and strong bases.[2] | Prevents rapid, uncontrolled reactions that lead to degradation and potentially hazardous conditions. |

Experimental Workflow: Protocol for Long-Term Stability Assessment

To empirically validate the shelf-life and optimal storage conditions, a structured stability study is essential. This protocol provides a self-validating framework for assessing the purity of 1-Chlorobutane-d9 over time.

Caption: Workflow for a long-term stability study of 1-Chlorobutane-d9.

Objective: To quantify the rate of degradation of 1-Chlorobutane-d9 under controlled storage conditions and establish a recommended re-test date or shelf-life.

Methodology:

-

Initial Analysis (Time Zero):

-

Upon receipt, obtain a comprehensive Certificate of Analysis.

-

Perform an in-house baseline analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Record the initial purity (e.g., area percent), confirm isotopic purity, and identify any minor impurities. This is the T₀ reference.

-

-

Sample Preparation and Storage:

-

In a glove box or under a stream of inert gas (Argon), aliquot 1-Chlorobutane-d9 into multiple amber glass vials with PTFE-lined screw caps.

-

Divide the vials into sets for each storage condition (e.g., recommended: 2-8°C; accelerated: 25°C/60% RH; stressed: 40°C/75% RH).

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 1, 3, 6, 12, 24 months), retrieve one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Analyze the sample by the same GC-MS method used for the T₀ analysis.

-

-

Data Evaluation and Interpretation:

-

Quantify the purity of 1-Chlorobutane-d9 in each sample.

-

Compare the chromatograms to the T₀ sample to identify any new peaks, which indicate degradation products.

-

Use the mass spectra to tentatively identify degradants (e.g., a peak with a mass corresponding to butan-1-ol-d9).

-

A significant decrease in purity or the appearance of degradants above a set threshold (e.g., 0.1%) under accelerated conditions can be used to predict long-term stability under recommended conditions.

-

Conclusion

The stability of 1-Chlorobutane-d9 is robust when managed with an understanding of its underlying chemistry. Its primary vulnerabilities—hydrolysis and photodegradation—are readily mitigated through simple, logical controls: storage in a cool, dry, dark environment in a tightly sealed, inert container. The inherent strength of the C-D bond, a consequence of the kinetic isotope effect, provides an additional layer of stability against thermal and radical-based degradation compared to its non-deuterated isotopologue. By adhering to the scientifically-grounded protocols detailed in this guide, researchers, scientists, and drug development professionals can ensure the chemical integrity of 1-Chlorobutane-d9, thereby safeguarding the accuracy and validity of their experimental results.

References

- Sdfine. (n.d.). 1-CHLOROBUTANE Safety Data Sheet.

- RCI Labscan Limited. (2021, April 1). 1-CHLOROBUTANE Safety Data Sheet.

- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Chlorobutane.

- Care Shop. (2014, September 4). Safety Data Sheet.

- Novachem Pty Ltd. (2018, May 23). 1-Chlorobutane Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 1-Chlorobutane.

- PanReac AppliChem. (2024, November 4). 1-Chlorobutane 103590 - Safety Data Sheet.

- Fisher Scientific. (2025, December 20). 1-Chlorobutane SAFETY DATA SHEET.

- OECD Existing Chemicals Database. (n.d.). 1-CHLOROBUTANE CAS N°: 109-69-3.

- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0703 - 1-CHLOROBUTANE.